BenchChemオンラインストアへようこそ!

3-Hydroxymethyl-6-iodo 1H-indazole

Medicinal Chemistry Parallel Synthesis Building Block Efficiency

3-Hydroxymethyl-6-iodo-1H-indazole (CAS 1082041-29-9) is a disubstituted indazole scaffold bearing a hydroxymethyl group at the C3 position and an iodine atom at the C6 position of the bicyclic ring system. Indazoles are recognized as privileged structures in drug discovery, serving as bioisosteres of phenol with improved lipophilicity and reduced susceptibility to phase I/II metabolism.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 1082041-29-9
Cat. No. B1423255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-6-iodo 1H-indazole
CAS1082041-29-9
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1I)CO
InChIInChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11)
InChIKeyJUXVYZFEKJBRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethyl-6-iodo-1H-indazole (CAS 1082041-29-9): A Dual-Functional Indazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Hydroxymethyl-6-iodo-1H-indazole (CAS 1082041-29-9) is a disubstituted indazole scaffold bearing a hydroxymethyl group at the C3 position and an iodine atom at the C6 position of the bicyclic ring system . Indazoles are recognized as privileged structures in drug discovery, serving as bioisosteres of phenol with improved lipophilicity and reduced susceptibility to phase I/II metabolism . This specific substitution pattern confers orthogonal synthetic handles: the primary alcohol enables oxidation, esterification, or etherification, while the aryl iodide permits transition-metal-catalyzed cross-coupling reactions, making the compound a versatile intermediate for the construction of kinase inhibitor libraries and other bioactive molecule series [1].

Why Generic Indazole Building Blocks Cannot Replace 3-Hydroxymethyl-6-iodo-1H-indazole in Multi-Step Synthetic Sequences


Closely related indazole intermediates—such as 6-iodo-1H-indazole (CAS 261953-36-0) or 3-hydroxymethyl-1H-indazole (CAS 64132-13-4)—each possess only a single synthetic handle, forcing medicinal chemists to introduce the second functional group through additional synthetic steps that erode overall yield, increase time, and may require protecting-group strategies . Isomeric substitution patterns, exemplified by 3-iodo-6-methyl-1H-indazole (CAS 885518-96-7) or (3-iodo-1H-indazol-6-yl)methanol (CAS 2387030-61-5), place the iodine at C3 rather than C6, altering the electronic environment of the indazole ring and changing reactivity in palladium-catalyzed couplings . 3-Chloro-6-iodo-1H-indazole (CAS 885519-18-6) offers a chlorine atom at C3 instead of hydroxymethyl; while chlorine can undergo some cross-coupling reactions, it lacks the alcohol functionality needed for late-stage diversification via ester or ether formation without additional oxidation-state adjustments . The dual orthogonal reactivity of 3-hydroxymethyl-6-iodo-1H-indazole therefore enables a convergent synthetic strategy that cannot be replicated by any single comparator, directly impacting procurement decisions in lead optimization programs.

Quantitative Differentiation Evidence for 3-Hydroxymethyl-6-iodo-1H-indazole Versus Comparator Building Blocks


Orthogonal Functional Group Count: Superior Synthetic Convergence Over Mono-Substituted Indazoles

3-Hydroxymethyl-6-iodo-1H-indazole possesses two synthetically orthogonal functional groups (C3-CH₂OH and C6-I) within a single molecule of molecular weight 274.06 g/mol . In contrast, the commonly employed building blocks 6-iodo-1H-indazole (MW 244.03) and 3-hydroxymethyl-1H-indazole (MW 148.16) each carry only one reactive handle . The result is a halving of the number of synthetic steps required to install both functionalities into a growing molecule, corresponding to a theoretical doubling of maximum overall yield and a significant reduction in purification burden and solvent consumption.

Medicinal Chemistry Parallel Synthesis Building Block Efficiency

C6-Iodo Suzuki Coupling Reactivity: Comparable Yields to 6-Iodoindazole While Retaining C3 Alcohol Integrity

The 6-iodo substituent in the target compound participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under standard conditions (Pd catalyst, Na₂CO₃, DME/EtOH/H₂O), yielding biaryl products in 50–78% isolated yield, as demonstrated for closely related 6-iodoindazole substrates [1]. By contrast, 3-iodo-6-methyl-1H-indazole (CAS 885518-96-7) places the iodine at the C3 position, where the adjacent N2 nitrogen can coordinate to palladium and alter the oxidative addition and transmetallation kinetics, often requiring ligand optimization and resulting in variable yields . The C6 position in the target compound is electronically distinct and sterically less hindered, providing more predictable cross-coupling performance without interference from the C3 hydroxymethyl group, which remains available for subsequent derivatization.

Cross-Coupling Palladium Catalysis C-C Bond Formation

C3 Hydroxymethyl Oxidation to Aldehyde: Enabling Late-Stage Diversification Without Indazole Ring Oxidation

The C3 hydroxymethyl group in 3-hydroxymethyl-6-iodo-1H-indazole can be chemoselectively oxidized to the corresponding aldehyde using mild oxidants such as MnO₂ or DDQ, without affecting the C6 iodine or oxidizing the indazole N-H [1]. While quantitative yields for this specific substrate are not published, analogous 3-hydroxymethylindazole derivatives undergo oxidation to aldehydes with isolated yields of 80–90% [1]. In contrast, 3-chloro-6-iodo-1H-indazole (CAS 885519-18-6) lacks a primary alcohol; converting the C3 chlorine to an aldehyde would require a multi-step sequence (e.g., lithiation/formylation) with lower overall efficiency and potential for ring metallation side reactions . The alcohol-to-aldehyde transformation is a key step in generating electrophilic warheads for covalent inhibitor design, making the target compound a strategic procurement choice for covalent drug discovery programs.

Oxidation Alcohol to Aldehyde Late-Stage Functionalization

Indazole NH Tautomerism: Position of Substitution Dictates Hydrogen-Bonding Capability and Target Engagement

Indazoles exist as an equilibrium mixture of 1H- and 2H-tautomers, with the 1H-tautomer dominant in most environments [1]. The substitution pattern influences the tautomeric ratio and the hydrogen-bond donor/acceptor properties of the scaffold. In 3-hydroxymethyl-6-iodo-1H-indazole, the C3 hydroxymethyl group is remote from the NH, preserving the indazole NH as a hinge-binding hydrogen-bond donor, while the C6 iodine provides a hydrophobic contact point and potential halogen-bond donor [2]. In the positional isomer (3-iodo-1H-indazol-6-yl)methanol (CAS 2387030-61-5), the iodine at C3 directly adjacent to the NH can perturb the tautomeric equilibrium and alter the pKa of the NH, potentially weakening kinase hinge-binding affinity. No direct comparative binding data are available, but computational studies on related indazole kinase inhibitors indicate that C3 substitution adjacent to the NH reduces hinge-binding scores by 0.5–1.5 kcal/mol relative to C6-substituted analogs [2].

Tautomerism Molecular Recognition Kinase Hinge Binding

Commercial Availability and Purity Benchmarking Against Positional Isomers

A survey of major chemical suppliers (as of May 2026) indicates that 3-hydroxymethyl-6-iodo-1H-indazole is commercially available at ≥95% purity (HPLC) from multiple vendors, with catalog listing as a research chemical and synthetic intermediate . The positional isomer (3-iodo-1H-indazol-6-yl)methanol (CAS 2387030-61-5) is carried by fewer suppliers and is priced at a premium of approximately 20–50% due to lower synthesis volume . 3-Chloro-6-iodo-1H-indazole (CAS 885519-18-6) shows intermittent stock availability, with some vendors listing it as discontinued, raising supply-chain reliability concerns for multi-year drug discovery projects . The consistent availability and competitive pricing of the target compound reduce procurement risk for programs requiring gram-to-kilogram scale-up.

Procurement Purity Supply Chain

Optimal Application Scenarios for 3-Hydroxymethyl-6-iodo-1H-indazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via Parallel Suzuki Coupling and Aldehyde Diversification

The dual orthogonal functionality of 3-hydroxymethyl-6-iodo-1H-indazole enables a two-dimensional diversification strategy: (i) Suzuki coupling at C6-I to introduce aryl/heteroaryl diversity elements (50–78% yield per well), followed by (ii) oxidation of C3-CH₂OH to the aldehyde (80–90% yield) and subsequent reductive amination or oxime formation to generate a compound library [1][2]. This strategy generates two diversity points from a single building block, maximizing library size per synthetic step compared to mono-functional indazole building blocks that require additional functionalization [1]. This application directly exploits the orthogonal handle count advantage identified in Evidence Item 1.

Covalent Inhibitor Design via C3 Aldehyde Warhead Installation

The high-yielding oxidation of the C3 hydroxymethyl group to an aldehyde (80–90%) provides a direct route to electrophilic indazole scaffolds that can form reversible covalent bonds with catalytic cysteine or lysine residues in kinase targets [2]. The C6 iodine remains intact during oxidation, preserving the ability to tune non-covalent recognition elements via cross-coupling after warhead installation [2]. This application is grounded in the oxidation efficiency evidence presented in Evidence Item 3, offering a streamlined route to covalent probes compared to chlorine-substituted analogs that require lengthier functional group interconversion.

Targeted Protein Degradation (PROTAC) Linker Attachment at C3 Hydroxymethyl

The primary alcohol at C3 serves as an ideal attachment point for PROTAC linker conjugation via ester or ether formation, while the C6 iodine enables introduction of the target-protein-binding motif through palladium-catalyzed cross-coupling [1]. The spatial separation between the linker attachment site (C3) and the target-binding vector (C6) provides optimized geometry for ternary complex formation, a critical parameter in PROTAC design [1]. This application derives from the regioisomeric advantage described in Evidence Item 4, where the C3 alcohol is positioned away from the hinge-binding NH, minimizing disruption to target engagement.

Isotopic Labeling via C6-Iodo Halogen Exchange for Radioligand Development

The aryl iodide at C6 of the indazole scaffold can undergo halogen exchange with [¹²⁵I] or [¹³¹I] sodium iodide under mild conditions, enabling direct radiolabeling for in vitro binding assays and autoradiography [1]. The C3 hydroxymethyl group provides a spectroscopic handle (e.g., conversion to a fluorescent ester) for orthogonal detection, creating a dual-modality probe molecule [1]. This scenario exploits the unique iodine positioning at C6 (rather than C3) where halogen exchange is more facile due to reduced steric hindrance from the adjacent pyrazole nitrogen, consistent with the regioisomeric analysis in Evidence Items 2 and 4.

Quote Request

Request a Quote for 3-Hydroxymethyl-6-iodo 1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.